molecular formula C10H20N2O4S B6171031 tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-29-4

tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No. B6171031
CAS RN: 2567489-29-4
M. Wt: 264.3
InChI Key:
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Description

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate, also known as TBPPC, is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. TBPPC has a wide range of uses in laboratory experiments, and its unique properties have led to its increased use in recent years.

Scientific Research Applications

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of a variety of molecules, including pharmaceuticals, pesticides, and other biologically active compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a covalent bond with a substrate. This bond is believed to be responsible for the compound’s ability to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate are not well understood. However, it is believed that the compound has the potential to act as an antioxidant, as well as an anti-inflammatory agent. In addition, tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has been shown to have a protective effect against oxidative stress, as well as a potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has a number of advantages and limitations for use in laboratory experiments. The main advantage of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is that it is a relatively inexpensive compound, which makes it a cost-effective choice for researchers. In addition, the compound is relatively stable, and is not easily degraded by heat or light. However, tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a relatively strong acid, and can cause corrosion of laboratory equipment if not handled properly.

Future Directions

There are a number of possible future directions for research involving tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate. One potential direction is to further explore the compound’s potential as an antioxidant and anti-inflammatory agent. In addition, further research is needed to better understand the compound’s mechanism of action and its potential to inhibit the growth of cancer cells. Finally, further research is needed to investigate the compound’s potential as a catalyst for a variety of chemical reactions.

Synthesis Methods

Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can be synthesized using a variety of methods, including a Grignard reaction, a Wittig reaction, and a Claisen rearrangement. The Grignard reaction is the most common method of synthesis, and involves the reaction of 3-methylsulfamoylpyrrolidine with tert-butyl bromide in the presence of magnesium metal. The Wittig reaction is another method of synthesis, which involves the reaction of a phosphonium salt with an aldehyde or ketone. Finally, the Claisen rearrangement is the third method of synthesis, which involves the reaction of a 3-methylsulfamoylpyrrolidine with a tert-butyl ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate", "methylsulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add methylsulfonyl chloride dropwise to a solution of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate in a suitable solvent (e.g. dichloromethane) and base (e.g. triethylamine) at low temperature (e.g. 0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent (e.g. silica gel and a mixture of dichloromethane and methanol).", "Obtain the desired product as a white solid." ] }

CAS RN

2567489-29-4

Product Name

tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H20N2O4S

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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